molecular formula C5H11FS B6155547 5-fluoropentane-1-thiol CAS No. 592-81-4

5-fluoropentane-1-thiol

Cat. No.: B6155547
CAS No.: 592-81-4
M. Wt: 122.2
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Description

5-Fluoropentane-1-thiol: is an organosulfur compound with the molecular formula C5H11FS. It is characterized by the presence of a thiol group (-SH) and a fluorine atom attached to a pentane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-fluoropentane-1-thiol typically involves the reaction of 5-fluoropentyl halides with thiourea, followed by alkaline hydrolysis of the intermediate isothiouronium salt . This method leverages the high nucleophilicity of sulfur to introduce the thiol group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Common solvents include water, acetonitrile, and dimethylformamide, while catalysts may include supported noble metal composites .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoropentane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used.

    Reduction: Catalytic hydrogenation is a common method.

    Substitution: Nucleophiles like sodium hydrosulfide can be employed.

Major Products:

    Oxidation: Formation of disulfides.

    Reduction: Formation of pentane.

    Substitution: Formation of various substituted pentane derivatives.

Scientific Research Applications

Chemistry: 5-Fluoropentane-1-thiol is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds and fluorinated intermediates.

Biology and Medicine: The compound’s unique properties make it valuable in drug development, where it can be used to introduce thiol and fluorine functionalities into pharmaceutical candidates.

Industry: In industrial applications, this compound is used in catalysis and the production of specialty chemicals .

Mechanism of Action

The mechanism by which 5-fluoropentane-1-thiol exerts its effects involves the reactivity of the thiol group and the fluorine atom. The thiol group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect molecular targets and pathways, such as enzyme inhibition and protein modification .

Comparison with Similar Compounds

    Pentane-1-thiol: Lacks the fluorine atom, resulting in different reactivity and properties.

    5-Chloropentane-1-thiol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

    5-Fluoropentane-1-ol: Contains a hydroxyl group instead of a thiol group, affecting its reactivity and applications

Uniqueness: 5-Fluoropentane-1-thiol is unique due to the presence of both a thiol group and a fluorine atom, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and industry .

Properties

CAS No.

592-81-4

Molecular Formula

C5H11FS

Molecular Weight

122.2

Purity

95

Origin of Product

United States

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